Eranthisaponin A

Description

Overview of Triterpene Saponins (B1172615) in Academic Inquiry

Triterpene saponins are a vast and structurally diverse class of naturally occurring glycosides, predominantly found in the plant kingdom. medcraveonline.com They consist of a lipophilic triterpenoid (B12794562) aglycone, known as a sapogenin, linked to one or more hydrophilic sugar moieties. medcraveonline.comfrontiersin.org This amphiphilic nature confers upon them a characteristic soap-like foaming property in aqueous solutions. medcraveonline.com

In academic research, triterpene saponins are the subject of extensive investigation due to their wide range of biological activities and potential applications. researchgate.net These compounds are considered to be part of a plant's defense mechanism against pathogens and herbivores. frontiersin.org Scientific studies have revealed a multitude of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic activities. medcraveonline.comresearchgate.net Their potential as immunomodulatory agents and their effects on cholesterol levels have also been areas of significant interest. researchgate.net The biosynthesis of these complex molecules involves key enzymes such as oxidosqualene cyclases, cytochrome P450 monooxygenases, and glycosyltransferases, which contribute to their structural diversity. frontiersin.org This chemical complexity, however, can present challenges for researchers in understanding the precise relationship between structure and biological function. medcraveonline.com

Historical Context of Eranthisaponin A Discovery and Initial Characterization

This compound was first discovered and isolated during a phytochemical investigation of the glycosidic constituents from the tubers of Eranthis cilicica, a plant species belonging to the Ranunculaceae family. nih.gov This initial study, published in 2003, marked the first report on the secondary metabolites of this particular plant. nih.gov

The characterization of this compound was achieved through a combination of spectroscopic analysis, including extensive one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) data, and chemical methods such as acid hydrolysis followed by chromatographic analysis. nih.gov This comprehensive approach allowed for the elucidation of its complex structure. The investigation revealed that this compound is a new bisdesmosidic triterpene saponin (B1150181) based on the hederagenin (B1673034) aglycone. nih.gov A distinctive feature of its structure is a branched tetraglycoside chain attached at the C-3 position of the hederagenin backbone. mdpi.com Furthermore, one of the sugar substituents was identified as D-allopyranose, a monosaccharide that is exceptionally rare in plant saponins. mdpi.com

Significance of this compound in Phytochemical Research

The significance of this compound in phytochemical research stems from its unique structural features and its contribution to the chemical knowledge of the Eranthis genus. mdpi.comnih.gov Phytochemistry, the study of plant-derived chemicals, benefits from the discovery of novel compounds like this compound as it expands the known diversity of natural products. wisdomlib.org

The presence of a branched tetraglycoside and the rare D-allopyranose sugar in this compound's structure provides valuable chemotaxonomic information. mdpi.com These features help in the chemical classification of Eranthis species and can be used to understand the evolutionary relationships between different plant genera. mdpi.comnih.gov The discovery of such unusual sugar formations in triterpene saponins had not been previously described, highlighting the novel aspects of this compound. mdpi.com

Moreover, the identification of new compounds from plants like Eranthis cilicica underscores the potential of these organisms as sources for novel bioactive molecules. nih.govresearchgate.net While specific biological activities for this compound are still under-researched, the broader class of triterpene saponins is known for a variety of pharmacological effects, suggesting that this compound could be a candidate for future biological screening and drug discovery efforts. researchgate.netnih.gov

Current State of this compound Scholarly Investigations

As of early 2024, scholarly investigations focusing specifically on this compound remain limited. The primary research available is its initial discovery and characterization. nih.gov While the broader Eranthis genus has seen some continued phytochemical and pharmacological research, with studies identifying other compounds like chromones, coumarins, and other triterpene saponins, this compound itself has not been the subject of extensive follow-up studies. mdpi.comnih.gov

Current research on the Eranthis genus indicates a growing interest in its potential for medicinal applications, with studies exploring the anti-inflammatory, antioxidant, and antiviral properties of its extracts and individual compounds. nih.govresearchgate.net However, these studies have not yet delved deeply into the specific biological activities of this compound. The current state of research, therefore, points to a significant opportunity for further investigation into the pharmacological potential of this unique saponin. Future research could focus on isolating larger quantities of this compound for comprehensive biological screening to determine if it possesses any of the therapeutic properties associated with other triterpene saponins.

Data Tables

Table 1: Chemical Profile of this compound

| Property | Details |

| Compound Name | This compound |

| Chemical Class | Triterpene Saponin |

| Sub-Class | Bisdesmosidic |

| Aglycone | Hederagenin |

| Isolation Source | Tubers of Eranthis cilicica |

| Key Structural Features | Branched tetraglycoside at C-3; Contains D-allopyranose |

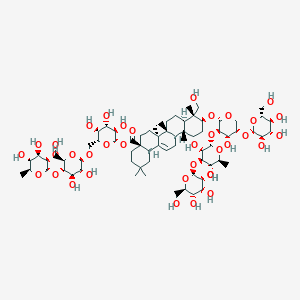

Structure

2D Structure

Properties

Molecular Formula |

C71H116O36 |

|---|---|

Molecular Weight |

1545.7 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C71H116O36/c1-26-38(76)44(82)49(87)59(96-26)104-55-32(22-74)100-58(53(91)48(55)86)94-23-33-42(80)47(85)52(90)62(101-33)107-65(93)71-17-15-66(3,4)19-29(71)28-9-10-36-67(5)13-12-37(68(6,25-75)35(67)11-14-70(36,8)69(28,7)16-18-71)103-64-57(43(81)34(24-95-64)102-60-50(88)45(83)40(78)30(20-72)98-60)106-63-54(92)56(39(77)27(2)97-63)105-61-51(89)46(84)41(79)31(21-73)99-61/h9,26-27,29-64,72-92H,10-25H2,1-8H3/t26-,27-,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,39-,40+,41+,42+,43-,44+,45-,46+,47-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,67-,68-,69+,70+,71-/m0/s1 |

InChI Key |

LSWBSHFIBGEFFG-KGUSOGISSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Synonyms |

eranthisaponin A |

Origin of Product |

United States |

Natural Occurrence and Botanical Context of Eranthisaponin a

Genus Eranthis as a Source of Triterpene Saponins (B1172615)

The genus Eranthis, belonging to the Ranunculaceae family, is a notable source of triterpene saponins. acs.orgacs.orgnih.gov These plants, taxonomically related to the genus Helleborus, are perennial herbs found across Asia and parts of Europe. acs.orgnih.gov Phytochemical studies of the genus have revealed a variety of secondary metabolites, with triterpene saponins of the olean and cycloartane (B1207475) series being prominent among them. nih.govresearchgate.net Saponins are a diverse group of compounds widely distributed in the plant kingdom, and in Eranthis, they are based on a hederagenin (B1673034) aglycone. acs.orgacs.orgresearchgate.net While the genus is also known to contain other classes of compounds such as chromones, furochromones, and isoquinoline alkaloids, the presence of these complex triterpenoid (B12794562) glycosides is a significant characteristic of its chemical profile. acs.orgacs.orgnih.govmdpi.com

Specific Plant Species Yielding Eranthisaponin A (e.g., Eranthis cilicica)

This compound is specifically isolated from the plant species Eranthis cilicica Schott et Kotschy. acs.orgnih.gov This species is a winter-blooming perennial native to Turkey and Afghanistan. acs.orgacs.orgplantdelights.com The investigation of the chemical constituents of E. cilicica led to the first-time isolation and characterization of this compound. acs.orgacs.orgnih.gov This discovery was part of a broader phytochemical screening of the plant, which had not been chemically studied prior to this finding. acs.orgacs.org

Table 1: Botanical Classification of Eranthis cilicica

| Taxonomic Rank | Classification |

| Kingdom | Plantae |

| Family | Ranunculaceae |

| Genus | Eranthis |

| Species | E. cilicica |

Distribution within Plant Organs (e.g., tubers)

Within the Eranthis cilicica plant, this compound has been specifically localized and extracted from its tubers. acs.orgacs.orgnih.gov The tubers of this plant were the primary material used for the extraction and isolation process that led to the identification of this novel saponin (B1150181). acs.org Plant saponins can be found in various organs, including roots, leaves, seeds, and flowers, and their concentration can vary significantly between different parts of the same plant. mdpi.com In the case of E. cilicica, the tubers serve as the storage organ where this compound accumulates. acs.orgresearchgate.net

Chemodiversity of Saponins within Eranthis Species

The chemical investigation of Eranthis cilicica tubers revealed a diversity of saponins beyond just this compound. acs.orgnih.gov Alongside this new compound, another novel bisdesmosidic triterpene saponin, named Eranthisaponin B, was also isolated and identified. acs.orgacs.orgresearchgate.netnih.gov

Furthermore, the study yielded four other previously known triterpene saponins, indicating a complex mixture of these glycosides within the plant's tubers. acs.orgnih.gov this compound itself is a bisdesmosidic triterpene saponin, a structural classification based on the two sugar chains attached to the aglycone core. acs.orgresearchgate.net A particularly noteworthy feature of this compound's structure is the inclusion of d-allopyranose as one of its sugar components, a monosaccharide that is rarely found in plant saponins. acs.orgresearchgate.net This chemodiversity is significant for the chemotaxonomy of the genus, as the specific profile of saponins can help in differentiating between species and understanding their phylogenetic relationships. pakbs.orgscialert.net

Table 2: Saponins Identified in the Tubers of Eranthis cilicica

| Compound Name | Classification | Novelty |

| This compound | Bisdesmosidic Triterpene Saponin | New Compound |

| Eranthisaponin B | Bisdesmosidic Triterpene Saponin | New Compound |

| Known Saponin 1 | Triterpene Saponin | Known Compound |

| Known Saponin 2 | Triterpene Saponin | Known Compound |

| Known Saponin 3 | Triterpene Saponin | Known Compound |

| Known Saponin 4 | Triterpene Saponin | Known Compound |

Isolation and Purification Methodologies for Eranthisaponin a

Extraction Techniques from Plant Biomass

The initial and critical step in obtaining Eranthisaponin A is its effective extraction from the complex matrix of the plant source. The choice of extraction technique significantly impacts the yield and purity of the final product.

Conventional Solvent Extraction Methods

Traditional methods for extracting natural products, such as Soxhlet and reflux extraction, have been historically applied. frontiersin.orgslideshare.net These techniques rely on the principle of differential solubility to separate the target compound from the plant material. vinanhatrang.com

Soxhlet Extraction: This method involves the continuous cycling of a solvent through the plant biomass. slideshare.net While it can be effective, it often requires long extraction times and large volumes of organic solvents, which can be both costly and environmentally taxing. frontiersin.org The prolonged exposure to heat can also risk the degradation of thermally sensitive compounds.

Reflux Extraction: In reflux extraction, the plant material is boiled in a solvent, with the vapor being condensed and returned to the extraction vessel. This technique is generally faster than Soxhlet extraction but shares similar drawbacks regarding solvent consumption and potential thermal degradation of the target compound.

The selection of an appropriate solvent is paramount in these methods. vinanhatrang.com Solvents are chosen based on their ability to dissolve this compound while minimizing the co-extraction of undesirable impurities. Common solvents used in natural product extraction include methanol (B129727), ethanol, and various aqueous mixtures. nih.gov

Table 1: Comparison of Conventional Extraction Methods

| Feature | Soxhlet Extraction | Reflux Extraction |

|---|---|---|

| Principle | Continuous solid-liquid extraction with recycled solvent | Boiling of solvent with sample and continuous condensation |

| Advantages | Thorough extraction | Relatively faster than Soxhlet |

| Disadvantages | Time-consuming, large solvent volume, potential thermal degradation frontiersin.org | Large solvent volume, potential thermal degradation |

Advanced Extraction Techniques

To overcome the limitations of conventional methods, several advanced extraction techniques have been developed. These modern approaches often offer improved efficiency, reduced extraction times, and lower solvent consumption. jocpr.comnih.gov

Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), this technique utilizes elevated temperatures and pressures to enhance the extraction process. researchgate.netresearchgate.net The high pressure keeps the solvent in a liquid state above its normal boiling point, increasing its solubilizing power and penetration into the plant matrix. This results in a faster and more efficient extraction compared to traditional methods.

Other advanced techniques that have shown promise in the extraction of bioactive plant compounds include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). jocpr.comipp.ptunimib.it These methods use ultrasonic waves or microwave energy, respectively, to disrupt plant cell walls and facilitate the release of intracellular components into the solvent. jocpr.comnih.gov

Table 2: Overview of Advanced Extraction Techniques

| Technique | Principle | Key Advantages |

|---|---|---|

| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Use of solvents at elevated temperatures and pressures researchgate.net | Faster, more efficient, reduced solvent consumption researchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Application of ultrasonic waves to disrupt cell walls and enhance mass transfer jocpr.com | Reduced extraction time, increased yield jocpr.com |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, causing cell rupture nih.gov | Rapid heating, shorter extraction time, higher efficiency nih.gov |

Sample Preparation Strategies for Complex Matrices

Prior to extraction, proper preparation of the plant biomass is crucial for maximizing the yield of this compound. This typically involves drying and grinding the plant material to increase the surface area available for solvent contact. ipp.pt

Following extraction, the crude extract is a complex mixture containing this compound along with numerous other compounds such as pigments, lipids, and other secondary metabolites. frontiersin.org Therefore, initial purification steps are necessary. A common strategy is liquid-liquid extraction (LLE), where the crude extract is partitioned between two immiscible solvents to separate compounds based on their differential solubilities. vinanhatrang.comnih.gov

Solid-phase extraction (SPE) is another widely used technique for sample clean-up. nih.gov In SPE, the extract is passed through a solid adsorbent that selectively retains either the target compound or the impurities, allowing for their separation. The choice of the solid phase and the eluting solvents is critical for achieving effective separation. nih.gov

Chromatographic Purification Strategies

Following initial extraction and sample clean-up, chromatographic techniques are indispensable for the isolation and purification of this compound to a high degree of purity.

Low-Pressure Liquid Chromatography Approaches

Low-pressure liquid chromatography (LPLC) is often employed as an initial or intermediate purification step. sigmaaldrich.combio-rad.com This technique operates at lower pressures compared to HPLC and is suitable for processing larger quantities of extract. mastelf.comuu.se

Medium-Pressure Liquid Chromatography (MPLC): MPLC is a step up from traditional gravity-fed column chromatography, utilizing a pump to generate moderate pressure. uu.seuu.se It offers better resolution and faster separation times than open-column chromatography and is often used for fractionating crude extracts to enrich the target compound. uu.seuu.se

Vacuum Liquid Chromatography (VLC): VLC is a variation of column chromatography where a vacuum is applied to the column outlet to accelerate the flow of the mobile phase. It is a simple and efficient method for the rapid fractionation of plant extracts.

These low-pressure techniques typically utilize stationary phases like silica (B1680970) gel or alumina, and the separation is based on the differential adsorption of the compounds to the stationary phase. mastelf.com

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purification

High-performance liquid chromatography (HPLC) is the cornerstone for the final purification of this compound, offering high resolution and efficiency. uu.sescispace.com Preparative HPLC is specifically designed to isolate and purify compounds in sufficient quantities for further research.

The process often involves an initial analytical HPLC run to develop the separation method, followed by scaling up to a preparative HPLC system. scispace.com Reversed-phase HPLC is commonly used for the purification of saponins (B1172615), where a nonpolar stationary phase is paired with a polar mobile phase. uu.se The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of the components in the complex mixture. targetanalysis.gr Fractions are collected as they elute from the column, and those containing the pure this compound, as determined by analytical techniques, are pooled. nih.govnih.gov

Table 3: Chromatographic Techniques for this compound Purification

| Technique | Operating Pressure | Primary Application | Stationary Phase Examples |

|---|---|---|---|

| VLC/MPLC | Low to Medium uu.se | Initial fractionation, enrichment uu.seuu.se | Silica gel, Alumina mastelf.com |

| HPLC | High uu.se | Final purification, high-resolution separation uu.sescispace.com | C18 (Reversed-Phase) uu.se |

Preparative Chromatography Techniques

Preparative chromatography is a cornerstone in the isolation of natural products like this compound, designed to separate and purify larger quantities of a target compound from a mixture. rotachrom.comamazon.com This is distinct from analytical chromatography, which focuses on identifying and quantifying compounds in smaller samples. rotachrom.com The primary goal in preparative chromatography is to achieve a high yield of the desired compound with a high degree of purity in the shortest possible time, a balance often referred to as the "chromatographer's triangle". rotachrom.com

In the context of saponin (B1150181) isolation, preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method. nih.govpolypeptide.com This technique utilizes a solid stationary phase and a liquid mobile phase to separate components based on their differential affinities for the two phases. polypeptide.com For compounds like this compound, reversed-phase chromatography is often employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. polypeptide.com

The process generally involves:

Initial Fractionation: The crude extract is often subjected to preliminary separation using techniques like column chromatography with silica gel or other sorbents to yield fractions enriched with saponins.

Preparative HPLC: These enriched fractions are then purified using preparative HPLC. A gradient elution, where the composition of the mobile phase is changed over time, is commonly used to effectively separate the various saponins present in the fraction.

Fraction Collection and Analysis: Fractions are collected at the detector outlet and analyzed, often by analytical HPLC or mass spectrometry, to identify those containing the pure this compound.

Another relevant technique is Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption and degradation of the sample. rotachrom.com CPC utilizes two immiscible liquid phases and a centrifugal force to retain the stationary liquid phase while the mobile phase is passed through it, partitioning the sample components between the two phases. rotachrom.com

Table 1: Comparison of Preparative Chromatography Techniques

| Technique | Stationary Phase | Mobile Phase | Separation Principle | Advantages for Saponin Isolation |

| Preparative HPLC | Solid (e.g., C18 silica) | Liquid (e.g., Water/Acetonitrile) | Differential adsorption and partitioning | High resolution, well-established methods |

| Centrifugal Partition Chromatography (CPC) | Liquid | Liquid | Differential partitioning between immiscible liquids | No solid support, reduces risk of sample degradation, high loading capacity |

Solid-Phase Extraction (SPE) in Purification Protocols

Solid-Phase Extraction (SPE) is a crucial and versatile sample preparation technique used for the purification and concentration of analytes from complex mixtures. organomation.comphenomenex.com It operates on the principles of chromatography, where compounds in a liquid mobile phase are separated based on their affinity for a solid stationary phase (sorbent). organomation.com SPE is widely used in pharmaceutical analysis and natural product research for sample clean-up, fractionation, and concentration prior to more sensitive analytical techniques. organomation.comsigmaaldrich.com

The SPE process typically involves four main steps:

Conditioning/Equilibration: The sorbent is washed with a solvent to activate it and ensure reproducible retention of the analyte. phenomenex.com

Sample Loading: The sample, dissolved in a suitable solvent, is passed through the sorbent. The target analyte and some impurities are retained on the solid phase. phenomenex.com

Washing: The sorbent is washed with a solvent that is strong enough to elute weakly bound impurities but weak enough to leave the analyte of interest on the sorbent. phenomenex.com

Elution: A stronger solvent is used to disrupt the interactions between the analyte and the sorbent, eluting the purified and concentrated analyte. phenomenex.com

For the purification of saponins like this compound, reversed-phase SPE cartridges (e.g., C18) are commonly used. The polar glycosidic chains and the less polar aglycone backbone of saponins allow for effective separation from other plant metabolites.

Table 2: Common Sorbents Used in SPE for Natural Product Purification

| Sorbent Type | Interaction Mechanism | Typical Analytes Retained |

| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions | Nonpolar to moderately polar compounds from polar matrices |

| Normal-Phase (e.g., Silica, Alumina) | Polar interactions (H-bonding, dipole-dipole) | Polar compounds from nonpolar matrices |

| Ion-Exchange (e.g., SAX, SCX) | Electrostatic interactions | Cationic or anionic compounds |

Methodological Considerations for Yield Optimization and Purity Assessment

Optimizing the yield and ensuring the purity of the isolated this compound are critical objectives in the purification process. Several factors must be carefully considered and controlled.

Yield Optimization:

Extraction Method: The initial choice of extraction solvent and method significantly impacts the yield. For saponins, hydroalcoholic solutions (e.g., aqueous methanol or ethanol) are often used to efficiently extract both the polar sugar moieties and the nonpolar aglycone.

Chromatographic Conditions: In preparative chromatography, optimizing factors such as column loading, mobile phase composition, and gradient slope is crucial. waters.com Overloading the column can lead to poor separation and reduced purity, while under-loading results in lower throughput. rotachrom.comwaters.com Techniques like using focused gradients can improve resolution and allow for higher column loading. waters.com

Purity Assessment:

Analytical HPLC: High-Performance Liquid Chromatography is the standard method for assessing the purity of the final product. A pure compound should ideally show a single, symmetrical peak under various analytical conditions.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides information about the molecular weight of the compound, confirming its identity and detecting any impurities that may co-elute with the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation and purity assessment, 1D and 2D NMR techniques are indispensable. nih.gov The presence of extraneous signals in the NMR spectrum can indicate the presence of impurities.

Table 3: Techniques for Purity Assessment of this compound

| Technique | Information Provided | Purpose |

| Analytical HPLC | Retention time, peak area/height | Quantifies purity and detects chromatographic impurities |

| LC-MS | Molecular weight, fragmentation pattern | Confirms identity and detects impurities with different mass-to-charge ratios |

| NMR Spectroscopy | Chemical shifts, coupling constants | Provides detailed structural information and detects structural impurities |

Structural Elucidation and Spectroscopic Characterization of Eranthisaponin a

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. acdlabs.com For Eranthisaponin A, both one-dimensional and two-dimensional NMR techniques were instrumental in delineating its intricate structure. nih.gov

One-Dimensional NMR Techniques (e.g., ¹H-NMR, ¹³C-NMR)

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C). researchgate.netudel.edu

The ¹H-NMR spectrum of this compound reveals the number of different types of protons and their immediate electronic environment. wisc.edu Chemical shifts, reported in parts per million (ppm), indicate the level of shielding or deshielding of each proton. sigmaaldrich.com Integration of the signals provides the relative number of protons corresponding to each signal, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, offering valuable information about adjacent protons. wisc.edu

The ¹³C-NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. udel.educeitec.cz The chemical shift range in ¹³C-NMR is much wider than in ¹H-NMR, which often allows for the resolution of individual carbon signals. oregonstate.edu The chemical shift values provide clues about the hybridization (sp³, sp², sp) and the nature of the functional groups attached to the carbon atoms (e.g., alkanes, alkenes, carbonyls). bhu.ac.in

A detailed analysis of the ¹H and ¹³C-NMR data for this compound allowed for the initial assignment of key structural features of its aglycone and sugar moieties. nih.gov

Table 1: ¹³C-NMR Spectroscopic Data for the Aglycone of this compound (125 MHz, C₅D₅N)

| Carbon No. | Chemical Shift (δc) |

| 1 | 38.8 |

| 2 | 26.3 |

| 3 | 81.3 |

| 4 | 43.4 |

| 5 | 47.2 |

| 6 | 18.2 |

| 7 | 32.7 |

| 8 | 39.9 |

| 9 | 48.0 |

| 10 | 36.9 |

| 11 | 23.7 |

| 12 | 122.6 |

| 13 | 144.2 |

| 14 | 42.0 |

| 15 | 28.2 |

| 16 | 23.2 |

| 17 | 46.3 |

| 18 | 41.7 |

| 19 | 47.2 |

| 20 | 30.8 |

| 21 | 34.1 |

| 22 | 33.1 |

| 23 | 64.0 |

| 24 | 13.5 |

| 25 | 16.2 |

| 26 | 17.6 |

| 27 | 26.1 |

| 28 | 179.9 |

| 29 | 33.1 |

| 30 | 23.7 |

Table 2: ¹³C-NMR Spectroscopic Data for the Sugar Moieties of this compound (125 MHz, C₅D₅N)

| Sugar Unit | Carbon No. | Chemical Shift (δc) |

| Rha | 1 | 101.8 |

| 2 | 72.6 | |

| 3 | 72.5 | |

| 4 | 74.0 | |

| 5 | 69.6 | |

| 6 | 18.6 | |

| Ara | 1 | 104.9 |

| 2 | 75.8 | |

| 3 | 77.9 | |

| 4 | 87.9 | |

| 5 | 61.9 | |

| Glc | 1 | 106.6 |

| 2 | 75.5 | |

| 3 | 78.4 | |

| 4 | 71.6 | |

| 5 | 78.2 | |

| 6 | 62.7 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D-NMR provides a foundational understanding, 2D-NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates proton signals with the signals of the directly attached carbon atoms. sdsu.edu This is a powerful tool for assigning carbon signals based on the already assigned proton signals, or vice versa. ceitec.cz

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. magritek.comyoutube.com HMBC is particularly valuable for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, even if they are not directly connected through bonds. magritek.com This is essential for determining the stereochemistry and conformation of the molecule.

Through the combined interpretation of these 2D-NMR spectra, the sequence and linkage of the sugar units, as well as their attachment points to the hederagenin (B1673034) aglycone of this compound, were unequivocally established. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about the molecular weight and elemental composition of a compound. wikipedia.orgbroadinstitute.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule. nih.gov This precision allows for the determination of the molecular formula of the compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS was used to confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are fragmented to produce product ions. nih.gov The fragmentation pattern provides valuable structural information, helping to identify the different components of the molecule, such as the aglycone and the individual sugar units in the case of saponins (B1172615). nih.gov The analysis of the fragmentation of this compound in the MS/MS spectrum would have provided further confirmation of the sugar sequence and the structure of the aglycone. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

While NMR and MS provide the detailed framework of the molecular structure, IR and UV-Vis spectroscopy offer complementary information about the functional groups present in the molecule. iuk-business-connect.org.uk

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net Different functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), C-O bonds) absorb at characteristic frequencies, allowing for their identification within the molecule. The IR spectrum of this compound would show characteristic absorption bands for hydroxyl groups from the aglycone and sugar moieties, as well as a carbonyl group from the carboxylic acid at C-28.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. libretexts.orgresearchgate.net It is particularly useful for identifying conjugated systems, such as double bonds or aromatic rings. mdpi.com In the case of this compound, the presence of a double bond at C-12/C-13 would result in a characteristic absorption in the UV spectrum.

Chemical Degradation Studies (e.g., Acid Hydrolysis for Glycone and Aglycone Analysis)

To decipher the molecular architecture of this compound, researchers employ chemical degradation, with acid hydrolysis being a principal technique. nih.gov This process involves heating the saponin (B1150181) with a dilute mineral acid, such as hydrochloric acid (HCl), which cleaves the glycosidic bonds linking the sugar moieties to the aglycone and to each other. carbodiimide.comlibretexts.orgchemguide.co.uk This degradation effectively breaks down the complex saponin into its fundamental building blocks, the aglycone (the non-sugar part) and the glycone (the sugar components), which can then be isolated and identified individually. nih.gov

Following the acid hydrolysis of this compound, the resulting products were separated and analyzed. The aglycone was identified through comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and comparison with known compounds. nih.govanu.edu.au This analysis confirmed the aglycone to be Hederagenin . nih.govmdpi.comwikipedia.org Hederagenin is a well-characterized pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) series. wikipedia.org

The aqueous hydrolysate containing the liberated monosaccharides was also analyzed. Chromatographic techniques were used to separate the individual sugars. nih.gov This analysis revealed a complex sugar composition for this compound, which is distinguished by a branched tetraglycoside chain attached to the C-3 position of the hederagenin core. mdpi.com The constituent monosaccharides were identified as D-glucose , L-rhamnose , L-arabinose , and the notably rare D-allopyranose . mdpi.com The identification of these specific sugars is critical for understanding the complete structure of the parent saponin.

The results from the acid hydrolysis are summarized in the table below.

| Component | Product of Hydrolysis | Identification Method |

| Aglycone | Hederagenin | Spectroscopic Analysis (NMR) |

| Glycone | D-glucose | Chromatographic Analysis |

| L-rhamnose | Chromatographic Analysis | |

| L-arabinose | Chromatographic Analysis | |

| D-allopyranose | Chromatographic Analysis |

This table summarizes the identified products obtained from the acid hydrolysis of this compound.

Stereochemical Investigations and Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For this compound, this involves confirming the absolute configuration of the numerous chiral centers within both the hederagenin aglycone and the four monosaccharide units. jackwestin.com

The absolute configuration of the aglycone, Hederagenin, is well-established in the chemical literature and was confirmed by comparing its spectroscopic data with that of authentic samples. wikipedia.org

A more complex challenge lies in determining the absolute configuration of the sugar residues, designated as either D or L. This is a crucial distinction, as enantiomers (mirror-image isomers) can have vastly different biological properties. masterorganicchemistry.comlibretexts.org The standard method for this determination involves comparing the isolated sugars from the hydrolysate with authentic, commercially available D- and L-sugar standards. masterorganicchemistry.com This comparison is typically performed using chromatographic techniques, such as gas chromatography (GC) of derivatized sugars, or by measuring their optical rotation. mdpi.com Through such comparative analysis, the monosaccharides of this compound were unambiguously identified as L-rhamnose, L-arabinose, D-glucose, and D-allopyranose. mdpi.com The presence of D-allopyranose is a particularly noteworthy finding, as this monosaccharide is exceedingly rare in natural plant saponins. mdpi.com

The stereochemistry of the glycosidic linkages (whether they are in an α or β configuration) is determined through detailed NMR spectroscopy, particularly by analyzing the coupling constants of the anomeric protons in the ¹H NMR spectrum and the chemical shifts of the anomeric carbons in the ¹³C NMR spectrum. nih.gov

The established absolute configurations of the monosaccharide units are presented below.

| Monosaccharide | Absolute Configuration |

| Glucose | D |

| Rhamnose | L |

| Arabinose | L |

| Allopyranose | D |

This table lists the determined absolute configuration for each monosaccharide component of this compound.

Biosynthesis and Metabolic Pathways of Eranthisaponin a

Precursor Pathways for Saponin (B1150181) Biosynthesis

All terpenoids, including triterpenoid (B12794562) saponins (B1172615), are derived from the fundamental five-carbon (C5) building block, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgmdpi.com Plants utilize two distinct pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway, located in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. frontiersin.orgmdpi.com

The biosynthesis of triterpenoids, and by extension Eranthisaponin A, primarily relies on the cytosolic mevalonate (MVA) pathway. frontiersin.orgoup.com This pathway begins with acetyl-CoA and proceeds through several key enzymatic steps to produce IPP. oup.comscielo.br

The MVA pathway initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase (AACT). oup.comnih.gov Subsequently, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) condenses another molecule of acetyl-CoA with acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). oup.comnih.gov The enzyme HMG-CoA reductase (HMGR), a key rate-limiting step, then reduces HMG-CoA to mevalonate. mdpi.comoup.comnih.gov The pathway continues with two sequential phosphorylation steps catalyzed by mevalonate kinase (MK) and phosphomevalonate kinase (PMK), forming mevalonate-5-diphosphate. oup.comnih.gov The final step involves the ATP-dependent decarboxylation of mevalonate-5-diphosphate by mevalonate diphosphate decarboxylase (MDC) to yield the C5 unit, isopentenyl diphosphate (IPP). oup.comnih.gov

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetoacetyl-CoA thiolase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. oup.comnih.gov |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. oup.comnih.gov |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory enzyme. mdpi.comoup.comnih.gov |

| Mevalonate kinase | MK | Phosphorylates mevalonate to form mevalonate-5-phosphate. oup.comnih.gov |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to form mevalonate-5-diphosphate. oup.comnih.gov |

Table 2: Selected Enzymes of the Methylerythritol 4-Phosphate (MEP) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the initial step, condensing pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.com |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Reduces and isomerizes the product of the DXS reaction. mdpi.com |

| 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | HDS | A key enzyme in the later stages of the pathway. mdpi.com |

Enzymatic Steps in Triterpene Backbone Formation

Following the synthesis of the C5 precursors, a series of condensation and cyclization reactions lead to the formation of the complex polycyclic triterpene backbone.

The isopentenyl diphosphate (IPP) produced by the MVA and MEP pathways exists in equilibrium with its more reactive allylic isomer, dimethylallyl diphosphate (DMAPP). nih.gov This crucial isomerization is catalyzed by the enzyme IPP isomerase (IDI). scielo.brnih.gov Both IPP and DMAPP serve as the fundamental building blocks for the assembly of longer-chain isoprenoid precursors. scielo.br

The formation of the triterpene skeleton begins with the linear C30 hydrocarbon, squalene (B77637). Squalene is first activated through an epoxidation reaction catalyzed by squalene epoxidase (SQE), which converts it to 2,3-oxidosqualene (B107256). nih.govnih.govresearchgate.net This molecule is the last common precursor for both sterol and triterpenoid biosynthesis. oup.com

The cyclization of 2,3-oxidosqualene is the most critical diversifying step in the pathway and is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). uoa.grfrontiersin.orgnih.govnih.gov This enzymatic reaction is one of the most complex in all of metabolism, generating a wide array of polycyclic skeletons from a single linear substrate. researchgate.net In primary metabolism, the OSC cycloartenol (B190886) synthase (CAS) converts 2,3-oxidosqualene into cycloartenol, the precursor for plant sterols. nih.govpnas.orgoup.com In the secondary metabolism leading to triterpenoid saponins, different OSCs are employed. For oleanane-type saponins, such as this compound which is based on a hederagenin (B1673034) aglycone, the key OSC is β-amyrin synthase (bAS). uoa.grpnas.orgnih.govnih.gov This enzyme directs the cyclization of 2,3-oxidosqualene to form the pentacyclic backbone of β-amyrin, which is then further modified to create the final aglycone. nih.govfrontiersin.org

The assembly of the C30 squalene molecule from C5 units is mediated by a group of short-chain prenyltransferases.

Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the C10 compound geranyl diphosphate (GPP). nih.govbiorxiv.org GPP is the primary precursor for monoterpenes and is not directly on the main pathway to triterpenoids. nih.govcsic.es

Farnesyl Diphosphate Synthase (FPS): This critical enzyme catalyzes two sequential condensation reactions, adding two molecules of IPP to one molecule of DMAPP to produce the C15 intermediate, farnesyl diphosphate (FPP). scielo.brnih.govnih.gov FPP stands at a key branch point, serving as the precursor for sesquiterpenes (C15) as well as the building block for triterpenes. nih.govnih.gov

Squalene Synthase (SQS): Squalene synthase marks the first committed step in the biosynthesis of triterpenes and sterols. nih.govoup.com This enzyme catalyzes the unique head-to-head condensation of two FPP molecules to form the C30 hydrocarbon, squalene. oup.comnih.govoup.com The activity of SQS is a major regulatory point, directing the metabolic flux from the central isoprenoid pathway specifically toward triterpenoid synthesis. nih.govoup.com

Table 3: Key Synthases in Triterpene Backbone Formation

| Enzyme | Abbreviation | Substrate(s) | Product | Role in Triterpenoid Biosynthesis |

|---|---|---|---|---|

| Geranyl Diphosphate Synthase | GPPS | IPP, DMAPP | Geranyl Diphosphate (GPP) | Indirect; produces precursor for monoterpenes. nih.govbiorxiv.org |

| Farnesyl Diphosphate Synthase | FPS | GPP, IPP (or 2x IPP, 1x DMAPP) | Farnesyl Diphosphate (FPP) | Crucial; produces the C15 precursor for squalene. scielo.brnih.govnih.gov |

| Squalene Synthase | SQS | 2x Farnesyl Diphosphate (FPP) | Squalene | Essential; first committed step toward triterpenes and sterols. nih.govnih.govoup.com |

| Squalene Epoxidase | SQE | Squalene | 2,3-Oxidosqualene | Essential; activates squalene for cyclization. nih.govnih.gov |

Glycosylation and Functionalization of the Aglycone Moiety

The biosynthesis of this compound is a multi-step process that begins with a common triterpenoid precursor and involves a series of specific functionalization and glycosylation reactions. The foundational scaffold of this compound is the aglycone hederagenin, an oleanane-type pentacyclic triterpenoid. The formation of hederagenin and its subsequent conversion into this compound are catalyzed by distinct families of enzymes.

The pathway commences with the cyclization of 2,3-oxidosqualene, a linear 30-carbon precursor derived from the mevalonate (MVA) pathway in the cytosol. nih.govbiorxiv.orgnih.gov This crucial cyclization is catalyzed by β-amyrin synthase (β-AS), an oxidosqualene cyclase (OSC), to produce the β-amyrin skeleton. frontiersin.orgoup.com This step represents a critical branch point, diverting metabolism towards the synthesis of triterpenoid saponins. mdpi.com

Following the formation of the β-amyrin backbone, a series of oxidative reactions occur, catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govbiorxiv.orgoup.com These enzymes are responsible for the functionalization of the triterpene skeleton, which ultimately defines the specific aglycone. The conversion of β-amyrin to hederagenin involves two key oxidation steps:

C-28 Oxidation : The methyl group at the C-28 position of β-amyrin is oxidized to a carboxyl group, forming oleanolic acid. This reaction is catalyzed by a β-amyrin 28-oxidase, an enzyme belonging to the CYP716A subfamily. frontiersin.org

C-23 Hydroxylation : Oleanolic acid is then hydroxylated at the C-23 position to yield hederagenin. nih.govfrontiersin.org This step is carried out by enzymes from the CYP72A subfamily. For instance, CYP72A68 in Medicago truncatula and CYP72A397 in Kalopanax septemlobus have been identified as key enzymes in hederagenin biosynthesis. nih.govoup.com

Once the hederagenin aglycone is synthesized, the final stage in the formation of this compound is glycosylation. This process, which involves the attachment of sugar moieties to the aglycone, is catalyzed by UDP-glycosyltransferases (UGTs). nih.govmdpi.comresearchgate.net Glycosylation is critical as it significantly increases the structural diversity and modulates the biological properties of saponins. mdpi.com this compound is a bisdesmosidic saponin, indicating that sugar chains are attached at two positions on the hederagenin molecule: an ether linkage at the C-3 hydroxyl group and an ester linkage at the C-28 carboxyl group. mdpi.com

While the specific UGTs from Eranthis species have not been fully characterized, studies in other plants provide strong evidence for the enzyme families involved. nih.govfrontiersin.orgresearchgate.net

Glycosylation at C-3 : UGTs from the UGT73 family are known to catalyze the initial glucosylation at the C-3 hydroxyl of hederagenin. nih.govresearchgate.net For example, UGTs from Barbarea vulgaris (UGT73C10-13) catalyze the 3-O-glucosylation of hederagenin. nih.gov

Glycosylation at C-28 : The attachment of a sugar chain to the C-28 carboxyl group is catalyzed by other specific UGTs. frontiersin.orgresearchgate.net

These glycosylation steps are sequential, with different UGTs recognizing either the aglycone or a mono-glycosylated intermediate as their substrate to build the final complex sugar chains characteristic of this compound. nih.gov

| Enzyme Class | Specific Enzyme Example | Function in Pathway | Reference |

|---|---|---|---|

| Oxidosqualene Cyclase (OSC) | β-amyrin synthase (β-AS) | Cyclization of 2,3-oxidosqualene to β-amyrin | frontiersin.orgoup.com |

| Cytochrome P450 (CYP450) | CYP716A Subfamily | Oxidation of β-amyrin at C-28 to form oleanolic acid | frontiersin.org |

| Cytochrome P450 (CYP450) | CYP72A Subfamily (e.g., CYP72A68, CYP72A397) | Hydroxylation of oleanolic acid at C-23 to form hederagenin | nih.govfrontiersin.orgoup.com |

| UDP-Glycosyltransferase (UGT) | UGT73 Family (e.g., UGT73C10-13) | Attachment of sugar moiety to the C-3 hydroxyl group of hederagenin | nih.govresearchgate.net |

| UDP-Glycosyltransferase (UGT) | UGT71/UGT73 Families | Attachment of sugar moiety to the C-28 carboxyl group of hederagenin | frontiersin.org |

Genetic Regulation and Gene Expression Profiling of Biosynthetic Enzymes

The biosynthesis of this compound is a tightly controlled process, regulated at the genetic level to ensure its production occurs in the correct tissues, at the appropriate times, and in response to specific environmental or developmental cues. This regulation is primarily managed by the coordinated expression of the biosynthetic genes encoding enzymes like OSCs, CYP450s, and UGTs. The expression of these genes is, in turn, controlled by a network of transcription factors (TFs). biorxiv.orgcjnmcpu.com

Several families of TFs have been identified as regulators of triterpenoid saponin biosynthesis in various plant species. These include the bHLH, AP2/ERF, WRKY, MYB, and bZIP families. biorxiv.orgoup.comfrontiersin.org These TFs often act as master switches that respond to internal signaling molecules, such as the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are known to be involved in plant defense responses. researchgate.netnih.gov Elicitation by these hormones can trigger a signaling cascade, leading to the activation of specific TFs that bind to promoter regions of the saponin biosynthetic genes, thereby upregulating their transcription. cjnmcpu.comoup.com For instance, the bHLH transcription factors TSAR1 and TSAR2 in Medicago truncatula have been shown to regulate triterpene saponin biosynthesis. oup.com

Gene expression profiling, often conducted through transcriptome analysis, has become a powerful tool for identifying the genes involved in saponin biosynthesis. nih.gov Studies in several saponin-producing plants have revealed that genes for the pathway are often co-expressed, meaning their transcript levels rise and fall together under specific conditions or in particular tissues. nih.govfrontiersin.org This co-expression pattern is a strong indicator of a functional relationship and has been instrumental in identifying candidate genes for specific biosynthetic steps. For example, transcriptome analyses in Dipsacus asperoides and Aralia elata have identified numerous CYP and UGT transcripts that are highly correlated with the accumulation of hederagenin and its derivatives. nih.govfrontiersin.org

Furthermore, the expression of these biosynthetic genes is frequently tissue-specific. In many plants, saponins accumulate in the roots, and correspondingly, the genes responsible for their synthesis show the highest expression levels in this organ. researchgate.netnih.gov Transcriptome comparisons between different tissues, such as leaves and roots, have shown that genes for the later steps of saponin biosynthesis (e.g., those encoding specific CYP450s and UGTs) are often significantly upregulated in the roots. researchgate.netnih.gov While specific gene expression data for Eranthis is limited, phylogenetic and transcriptomic studies of the Ranunculaceae family suggest a conserved genetic architecture for secondary metabolite production. nih.govbiorxiv.org

| Transcription Factor Family | Function/Role | Signaling Molecules | Reference |

|---|---|---|---|

| bHLH (basic Helix-Loop-Helix) | Activates expression of biosynthetic genes (OSCs, CYPs) | Jasmonic Acid (JA) | biorxiv.orgoup.com |

| AP2/ERF | Regulates JA-responsive genes in the saponin pathway | Jasmonic Acid (JA) | biorxiv.org |

| WRKY | Regulates expression of various secondary metabolite pathways, including saponins | Salicylic Acid (SA), Jasmonic Acid (JA) | biorxiv.orgfrontiersin.org |

| bZIP | Can act as negative regulators of JA-dependent saponin synthesis | Jasmonic Acid (JA) | biorxiv.org |

| MYB | Works in complex with bHLH TFs to regulate specialized metabolite production | Jasmonic Acid (JA) | oup.com |

Comparative Biosynthetic Analyses with Related Saponins

This compound belongs to the large family of hederagenin-based oleanane (B1240867) triterpenoid saponins, which are widely distributed in the plant kingdom. nih.govmdpi.comnih.gov A comparative analysis of its biosynthesis with that of other related saponins reveals a common theme in plant specialized metabolism: the conservation of core pathways combined with diversification through tailoring enzymes.

The initial part of the biosynthetic pathway—the formation of the hederagenin aglycone from 2,3-oxidosqualene via β-amyrin and oleanolic acid—is highly conserved across different plant species that produce hederagenin derivatives. nih.govfrontiersin.orgnih.gov The enzymes involved, such as β-amyrin synthase and specific CYP450s from the CYP716A and CYP72A families, represent a common enzymatic toolkit for producing the hederagenin scaffold. oup.com

The vast structural diversity among hederagenin saponins arises almost entirely from the subsequent glycosylation steps. mdpi.comnih.gov This diversification is achieved by the action of various UGTs, which differ in their specificity for:

The attachment position : UGTs can attach sugars to the C-3 hydroxyl group or the C-28 carboxyl group.

The sugar donor : Different UGTs can utilize different activated sugars (e.g., UDP-glucose, UDP-xylose, UDP-rhamnose). nih.gov

The acceptor substrate : Some UGTs act on the aglycone, while others can only add a sugar to an existing sugar chain, leading to elongation and branching. nih.gov

For example, α-hederin, a well-known saponin from ivy (Hedera helix), is also based on hederagenin. However, its sugar composition and linkage differ from this compound, reflecting the presence of a different set of UGTs in ivy compared to Eranthis. A comparative genomics study of two Lonicera species showed that much higher accumulation of hederagenin-based saponins in one species was linked to higher expression of key genes, particularly an oleanolic acid synthase and members of the UGT73 family. nih.gov This highlights how differential gene expression and the evolution of specific UGTs drive the chemical diversity of saponins in different plants. The specific combination of UGTs expressed in Eranthis is therefore what ultimately defines the unique structure of this compound compared to other hederagenin glycosides.

| Saponin Name | Source Organism (Example) | Glycosylation Pattern (Linkage at C-3 and C-28) | Key Biosynthetic Difference |

|---|---|---|---|

| This compound | Eranthis cilicica | Bisdesmosidic (sugars at both C-3 and C-28) | Action of a specific set of UGTs unique to Eranthis |

| α-Hederin | Hedera helix (Ivy) | Monodesmosidic (sugar chain only at C-3) | Lack of or inactive C-28 UGTs; specific C-3 UGTs |

| Medicago Saponins (e.g., 3-Glc-28-Glc-Hederagenin) | Medicago truncatula | Bisdesmosidic (sugars at both C-3 and C-28) | Action of characterized UGTs like UGT71G1 and UGT73K1 |

Biological Activities and Mechanistic Studies of Eranthisaponin a

In Vitro Cellular and Biochemical Investigations

Eranthisaponin A has demonstrated direct anti-inflammatory activity in biochemical assays by targeting cyclooxygenase (COX) enzymes. These enzymes are key mediators in the inflammatory pathway, responsible for the synthesis of prostaglandins. researchgate.net

Detailed Research Findings: A study investigating the pharmacological properties of compounds isolated from the tubers of Eranthis cilicica identified the inhibitory effects of this compound on both COX-1 and COX-2. researchgate.net The compound showed a preferential inhibition of COX-1 over COX-2. researchgate.net

Table 1: Cyclooxygenase (COX) Inhibition by this compound

| Enzyme | Half-Maximal Inhibitory Concentration (IC₅₀) |

| Cyclooxygenase-1 (COX-1) | 49.40 µg/mL |

| Cyclooxygenase-2 (COX-2) | 89.50 µg/mL |

Data sourced from in vitro biochemical assays. researchgate.net

While extracts from the Eranthis genus are noted to contain compounds with antioxidant potential, such as chromones and flavonoids, specific studies detailing the antioxidant activity or cellular scavenging mechanisms of this compound itself are not available in the reviewed scientific literature. mdpi.comnih.gov

Pharmacological studies have indicated that various extracts and individual compounds from Eranthis species possess antiviral activities. researchgate.netmdpi.comnih.gov However, specific research focused on the antiviral properties of this compound, including its potential mechanisms against viral entry or replication, has not been detailed in the available literature.

There is currently no specific information available from in vitro studies regarding the immunomodulatory effects of this compound on immune cells or its influence on cytokine production in cell culture models.

Detailed research findings concerning the anti-diabetic mechanisms of this compound in cellular systems, such as its effects on glucose uptake or insulin (B600854) signaling pathways, are not present in the current body of scientific literature.

Specific in vitro studies investigating the potential hypolipidemic effects of this compound, including its impact on cholesterol or triglyceride levels in cellular models, have not been reported in the reviewed literature.

Anticancer Activities in Cancer Cell Lines (Pre-clinical Cell Models)

This compound has demonstrated notable anticancer activities across various human cancer cell lines in preclinical studies. Research indicates that its cytotoxic effects are often concentration-dependent. For instance, studies have shown its efficacy against lung cancer cell lines like A549, where it can induce cell death. archivesofmedicalscience.com The mechanism behind this is often linked to the induction of apoptosis, a process of programmed cell death, which is a key target for many cancer therapies. nih.govmdpi.com

The induction of apoptosis by this compound can occur through various cellular pathways. One of the key mechanisms involves the mitochondria, where the compound can trigger the release of pro-apoptotic factors. archivesofmedicalscience.com Furthermore, some saponins (B1172615) have been observed to arrest the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. archivesofmedicalscience.com

Table 1: Anticancer Activity of Selected Compounds in Pre-clinical Cell Models This table is for illustrative purposes and may not represent data for this compound specifically.

| Compound/Drug | Cancer Cell Line | Effect |

|---|---|---|

| Eriodictyol | A549 (Human Lung Cancer) | Induces apoptosis and G2/M cell cycle arrest. archivesofmedicalscience.com |

| 9-Methoxycanthin-6-one | A2780 (Ovarian Cancer) | Induces apoptosis in a concentration-dependent manner. mdpi.com |

| Genistein | HepG2 (Liver Cancer) | Induces ROS-mediated mitochondrial apoptosis and G2/M cell cycle arrest. archivesofmedicalscience.com |

| 1,4-naphthoquinone-2,3-bis-sulfides | UACC62 (Melanoma), PC3 (Prostate) | Exhibit cytostatic effects. nih.gov |

Studies on Cellular Membrane Permeabilization and Transport

Saponins, the class of compounds to which this compound belongs, are well-known for their ability to interact with and permeabilize cell membranes. This effect is largely attributed to their amphipathic nature, allowing them to interact with components of the cell membrane, such as cholesterol. This interaction can lead to the formation of pores or a general disruption of membrane integrity. researchgate.netfrontiersin.org

Studies using various techniques, including flow cytometry and surface plasmon resonance imaging, have been employed to investigate the effects of different agents on membrane permeability. frontiersin.orgnih.gov For example, detergents like digitonin (B1670571) and saponin (B1150181) have been shown to differentially permeabilize cellular membrane compartments. researchgate.net The process of permeabilization can lead to an influx of ions like Ca2+ and the release of intracellular components, which can contribute to the cytotoxic effects of the compound. mdpi.com

The ability of this compound to permeabilize membranes is a critical aspect of its biological activity. This property not only contributes directly to cell death but may also enhance the uptake of other therapeutic agents, suggesting potential for combination therapies. The extent of permeabilization can be influenced by the specific composition of the cell membrane and the concentration of the saponin.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

This compound has been investigated for its potential to inhibit various enzymes, a common mechanism of action for many therapeutic compounds. numberanalytics.comlongdom.org One area of significant interest is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. mdpi.comscielo.br Inhibition of AChE is a key strategy in the management of conditions like Alzheimer's disease. scielo.br

Research has shown that various natural compounds, including saponins, can exhibit inhibitory activity against AChE. scielo.brresearchgate.net The inhibition can be reversible or irreversible and can follow different kinetic models, such as competitive, non-competitive, or mixed inhibition. nih.govbiorxiv.org Studies often determine the inhibitory potential of a compound by measuring its IC50 value against the target enzyme. For example, grape skin anthocyanins have been shown to inhibit AChE in a dose-dependent manner. mdpi.com

While the primary focus of this compound research may be on its anticancer properties, its potential as an enzyme inhibitor warrants further investigation. Understanding its interaction with enzymes like AChE could reveal additional therapeutic applications.

Receptor Binding and Signaling Pathway Modulation

The biological effects of this compound are often mediated through its interaction with specific cellular receptors and the subsequent modulation of intracellular signaling pathways. frontiersin.orgnih.gov Upon binding to a receptor, a cascade of events is initiated within the cell, leading to changes in gene expression and cellular function. expasy.orgnih.gov

Key signaling pathways that are often implicated in the action of anticancer compounds include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell growth, proliferation, and survival. archivesofmedicalscience.comcancerresearchuk.org Modulation of these pathways can lead to the induction of apoptosis and inhibition of tumor growth. For instance, some flavonoids have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. archivesofmedicalscience.com

Furthermore, this compound may influence pathways related to inflammation and oxidative stress, such as the Nrf2 pathway. uc.pt The ability of a compound to modulate multiple signaling pathways can contribute to its broad spectrum of biological activities. researchgate.netmdpi.com The study of receptor binding and signaling pathway modulation is essential for a comprehensive understanding of the mechanism of action of this compound.

In Vivo Animal Model Studies (Pre-clinical Efficacy)

Evaluation of Efficacy in Disease Models (e.g., Cardiac Remodeling, Cancer Xenografts)

The preclinical efficacy of this compound has been evaluated in various in vivo animal models, providing crucial data on its potential therapeutic effects in a whole-organism context. These studies often utilize models of specific diseases, such as cardiac remodeling and cancer xenografts. criver.comnih.gov

In the context of cardiac remodeling, which involves changes in the heart's size, shape, and function, studies investigate whether a compound can mitigate these pathological changes. frontiersin.orgnih.gov For example, in models of angiotensin II-induced cardiac remodeling, researchers assess the ability of a treatment to reduce cardiac hypertrophy, fibrosis, and inflammation. frontiersin.org Some studies have shown that certain natural compounds can protect against cardiac remodeling. frontiersin.orgnih.gov

Cancer xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard tool for evaluating the in vivo anticancer efficacy of new compounds. criver.comfrontiersin.org These models allow for the assessment of a drug's ability to inhibit tumor growth and spread in a living system. frontiersin.org Studies have demonstrated that various natural product-derived compounds can suppress tumor growth in xenograft models. frontiersin.org

Table 2: Examples of In Vivo Efficacy Studies This table is for illustrative purposes and may not represent data for this compound specifically.

| Compound/Agent | Disease Model | Animal Model | Outcome |

|---|---|---|---|

| Farrerol | Angiotensin II-induced cardiac remodeling | Mice | Inhibited cardiac hypertrophy, inflammation, and fibrosis. frontiersin.org |

| Curcumin Nanoparticles | Breast Cancer Xenograft | Mice | Significantly reduced tumor volume and weight. frontiersin.org |

| Microcin E492 | Colorectal Cancer Xenograft | Zebrafish Larvae | Reduced tumor cell mass. frontiersin.org |

Investigations into Pharmacodynamics in Animal Systems

Pharmacodynamic (PD) studies are essential for understanding the relationship between drug concentration and its effect on the body over time. allucent.comnih.gov In animal models, these studies help to determine how a compound like this compound interacts with its target and produces a therapeutic effect. udibi.com.mxnih.gov

The pharmacodynamic properties of a drug can be complex, with the observed effect sometimes being delayed or disconnected from the plasma concentration of the drug. frontiersin.org This can be due to factors such as slow distribution to the target site, the involvement of active metabolites, or indirect mechanisms of action. frontiersin.org

Investigating the pharmacodynamics of this compound in animal systems involves measuring specific biomarkers or physiological responses that are indicative of its activity. For example, in cancer models, this could involve measuring the levels of proteins involved in cell proliferation or apoptosis within the tumor tissue following treatment. nih.gov Understanding the pharmacodynamics is crucial for optimizing dosing regimens and predicting the clinical efficacy of a new drug candidate. allucent.comfrontiersin.org

Organ-Specific Responses and Systemic Biological Effects

While research specifically investigating the organ-specific responses to the isolated compound this compound is limited, studies on extracts from the Eranthis genus and related triterpenoid (B12794562) saponins suggest potential systemic effects, primarily linked to their anti-inflammatory and antioxidant properties. nih.gov These activities are crucial in modulating the physiological and pathological processes within various organ systems.

The systemic biological effects of saponins are often attributed to their ability to interact with cellular membranes and modulate signaling pathways involved in inflammation and oxidative stress. nih.govmdpi.com These foundational activities can translate to organ-protective effects in conditions where inflammation and oxidative damage are key drivers of pathology. For instance, in organs susceptible to inflammatory damage, such as the liver, kidneys, and lungs, the anti-inflammatory action of saponins could be beneficial.

Potential Organ-Specific and Systemic Effects (Inferred from related compounds):

| Organ System | Potential Biological Response | Underlying Mechanism (Inferred) |

| Hepatic (Liver) | Hepatoprotection | Reduction of inflammatory markers and oxidative stress. michiganmedicine.orgnih.govnih.gov |

| Renal (Kidney) | Nephroprotection | Attenuation of inflammation and oxidative damage in renal tissues. nih.govwithinhealth.comthinkkidneys.nhs.ukwebmd.comsepsis.org |

| Pulmonary (Lungs) | Attenuation of lung inflammation | Inhibition of inflammatory cell infiltration and cytokine production. pennmedicine.orgclevelandclinic.orgnih.govmayoclinic.orgnih.gov |

| Cardiovascular | Cardioprotection | Improvement of lipid profiles and reduction of oxidative stress. mdpi.com |

| Systemic | Anti-inflammatory, Antioxidant | Modulation of NF-κB and MAPK signaling pathways, scavenging of free radicals. nih.govmdpi.commdpi.com |

It is important to note that the microenvironment of different organs can influence the activity of a compound. nih.gov Therefore, the specific effects of this compound on each organ would need to be determined through direct experimental studies. For example, some compounds can be metabolized differently in the liver, leading to either enhanced activity or potential toxicity. michiganmedicine.orgnih.govmedicalnewstoday.commdpi.com Similarly, the kidneys' role in filtering blood exposes them to various substances, making them susceptible to damage but also a potential target for protective compounds. nih.govwithinhealth.comwebmd.comsepsis.org In the lungs, inhaled irritants can cause inflammation, and compounds with anti-inflammatory properties could mitigate this response. pennmedicine.orgclevelandclinic.orgnih.govnih.gov

Mechanistic Insights from Computational and In Silico Approaches

In the absence of direct experimental studies on the specific molecular mechanisms of this compound, computational and in silico methods provide valuable tools to predict its biological activity and guide future research. unpad.ac.idekb.eg

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a specific protein target. nih.govmdpi.comijpras.commdpi.com This method can provide insights into the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. unpad.ac.idmdtutorials.comresearchgate.netbio-rad.com

For this compound, potential protein targets for molecular docking studies would include key enzymes and transcription factors involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB). nih.govfrontiersin.org Docking simulations could reveal whether this compound is likely to bind to the active sites of these proteins, potentially inhibiting their function and thereby exerting an anti-inflammatory effect.

Hypothetical Ligand-Protein Interactions for this compound:

| Potential Protein Target | Predicted Interaction Type | Potential Biological Outcome |

| Cyclooxygenase-2 (COX-2) | Hydrogen bonding, Hydrophobic interactions | Inhibition of prostaglandin (B15479496) synthesis, leading to anti-inflammatory effects. frontiersin.org |

| Nuclear Factor-kappa B (NF-κB) | Interaction with DNA-binding domain | Prevention of NF-κB translocation to the nucleus, downregulating pro-inflammatory gene expression. nih.govmdpi.com |

| Keap1 | Interaction with Nrf2 binding site | Disruption of Keap1-Nrf2 interaction, promoting Nrf2 activation and antioxidant response. mdpi.com |

The analysis of these interactions can help to understand the molecular basis of the potential biological activities of this compound and to prioritize experimental validation. unpad.ac.idfrontiersin.org

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. nih.govlouisville.educore.ac.ukresearchgate.nettaylorfrancis.com By comparing the activity of a series of structurally related compounds, researchers can identify the key chemical features (pharmacophores) responsible for the observed effects.

For this compound, a triterpenoid saponin, SAR studies would involve synthesizing or isolating derivatives with modifications to the triterpene backbone or the sugar moieties. For example, the number and type of sugar units, as well as the presence and position of hydroxyl or other functional groups on the aglycone, can significantly influence the biological activity.

Inferred SAR Insights for Triterpenoid Saponins:

| Structural Modification | Impact on Biological Activity (General Trends) |

| Number of sugar units | Can affect solubility and bioavailability, thereby influencing overall activity. |

| Type of sugar units | Different sugars can alter the binding affinity to specific protein targets. |

| Hydroxylation of aglycone | The position and number of hydroxyl groups can be critical for antioxidant and anti-inflammatory activity. researchgate.net |

| Esterification of hydroxyl groups | Can modify the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

These SAR studies are crucial for the rational design of new, more potent, and selective analogs of this compound with improved therapeutic potential. nih.govlouisville.edu

Synthetic and Semi Synthetic Approaches to Eranthisaponin a Derivatives

Strategies for Modifying the Aglycone Core

The aglycone, or non-sugar, part of Eranthisaponin A is a complex scaffold that can be chemically modified to produce novel derivatives. General strategies for modifying similar triterpenoid (B12794562) saponin (B1150181) aglycones often involve targeting reactive functional groups. These modifications can alter the compound's polarity, stereochemistry, and ability to interact with biological targets. While direct examples for this compound are not available, analogous approaches from other natural products suggest potential strategies.

Potential Aglycone Modification Strategies:

Hydroxylation, Oxidation, and Reduction: Introducing or modifying hydroxyl groups on the aglycone core can significantly impact biological activity.

Esterification and Etherification: Converting hydroxyl groups to esters or ethers can change the molecule's lipophilicity and pharmacokinetic properties.

Carbon-Carbon Bond Formation: Creating new carbon-carbon bonds can lead to novel skeletons with potentially enhanced or different biological activities.

These modifications, while not yet reported for this compound, represent standard techniques in medicinal chemistry for the derivatization of complex natural products. numberanalytics.comkib.ac.cn

Glycosylation Engineering and Sugar Chain Modifications

The sugar chains of saponins (B1172615) are critical for their biological activity. Glycosylation engineering involves the enzymatic or chemical modification of these carbohydrate moieties. nih.govwikipedia.org This can include altering the type, number, or linkage of the sugar units. Such changes can profoundly affect the saponin's solubility, cell permeability, and interaction with specific receptors.

Key Approaches in Glycosylation Engineering:

Enzymatic Glycosylation/Deglycosylation: Utilizing specific enzymes like glycosidases and glycosyltransferases to selectively remove or add sugar units. nih.gov

Chemical Glycosylation: Employing chemical methods to attach novel sugar or non-sugar moieties to the existing glycan chain. wikipedia.org

Modification of Sugar Residues: Altering the functional groups on the individual sugar units, for instance, by acylation or deoxygenation.